Neurexin IIIbeta is classified under the neurexin family, which includes three primary isoforms: neurexin I, neurexin II, and neurexin III. Each isoform can exist in alpha and beta forms, with neurexin IIIbeta being one of the variants of neurexin III. The gene encoding neurexin III is located on chromosome 14 in humans and has several aliases, including NRXN3 and C14orf60 .
The synthesis of neurexin IIIbeta typically involves recombinant DNA technology. The gene encoding this protein can be cloned into expression vectors suitable for producing proteins in host cells such as Chinese hamster ovary (CHO) cells or HEK293 cells.
The purification process often includes steps such as:
Neurexin IIIbeta has a complex structure characterized by multiple domains:
The molecular structure can be described as follows:
The crystal structure of neurexin IIIbeta has been determined through X-ray crystallography, revealing important details about its conformation and potential binding sites for neuroligins .
Neurexin IIIbeta undergoes several post-translational modifications that can alter its function:
These reactions play a significant role in regulating the availability and activity of neurexin IIIbeta at synapses.
Neurexin IIIbeta functions primarily through its interactions with neuroligins on the postsynaptic side:
Data from various studies indicate that alterations in neurexin IIIbeta expression or function can lead to neurodevelopmental disorders.
Relevant data indicates that maintaining optimal conditions during synthesis and storage is crucial for preserving the functionality of neurexin IIIbeta .
Neurexin IIIbeta has several applications in neuroscience research:
Research continues to uncover the multifaceted roles of neurexin IIIbeta in both normal physiology and pathology, making it a significant focus within neurobiology .
The NRXN3 gene spans ~1.7 Mb on human chromosome 14q24.3-q31.1 and contains 27 exons. It undergoes extensive alternative splicing, generating thousands of isoforms. Six canonical alternative splice sites (AS1–AS6) introduce insertions or exclusions within the extracellular domain. AS4 (inserted at splice site 4) and AS5 (splice site 5) are critical for beta-neurexin IIIβ isoforms, modulating ligand-binding specificity. For example, AS4 insertion introduces a 30-amino acid segment that sterically hinders interactions with neuroligins [1] [4]. Splicing is regulated by neuronal RNA-binding proteins (e.g., NOVA1), which recognize YCAY clusters in intronic regions adjacent to alternative exons [1].
Table 1: Alternative Splicing Sites in NRXN3
Splice Site | Location | Functional Impact |
---|---|---|
AS1 | LNS1 domain | Modulates heparan sulfate binding |
AS2 | LNS2 domain | Affects dimerization |
AS3 | EGF-like 2 | Alters Ca²⁺-dependent signaling |
AS4 | LNS6 domain | Key regulator of neuroligin binding |
AS5 | LNS6 domain | Co-regulates ligand specificity |
AS6 | Near TM domain | Influences cell adhesion |
NRXN3 utilizes two promoters:
Splicing regulatory elements in NRXN3 are conserved from invertebrates to mammals. For instance, NOVA1-binding YCAY motifs flanking AS4 are identical in human, mouse, and C. elegans neurexin orthologs. This conservation underscores the critical role of splicing in tuning synaptic protein interactions across species. Mutations in these elements disrupt isoform balance and are linked to neurodevelopmental disorders [1] [4].
Neurexin IIIβ contains a single LNS6 domain at its N-terminus (residues 1–220), which adopts a β-sandwich fold with a Ca²⁺-binding pocket. This domain is shared with IIIα isoforms but lacks upstream LNS1–5 and EGF-like repeats. The LNS6 domain mediates high-affinity interactions with ligands like neuroligins and cerebellins. Structural studies reveal that the LNS6 pocket's conformation determines ligand specificity: A longer β10-β11 loop enables cerebellin-1 binding, while a shorter loop favors neuroligin-1 [1] [4].
IIIβ anchors to the presynaptic membrane via a single-pass transmembrane helix (residues 221–243). Its C-terminal cytoplasmic tail (residues 244–316) binds PDZ-domain scaffolds (e.g., CASK, Mint1) and synaptic vesicle proteins. This tail assembles a trans-synaptic signaling complex that recruits vesicle release machinery (e.g., Munc18) and organizes presynaptic terminals. Truncations in the tail impair synaptic vesicle docking but not initial synapse formation [1] [4].
IIIβ undergoes extensive O-glycosylation on serine/threonine residues within the "stalk" region (juxtamembrane segment). Mass spectrometry identifies ≥12 O-glycan sites, which modulate cell adhesion by altering steric accessibility of the LNS6 domain. Unlike α-isoforms, IIIβ lacks N-glycosylation sites due to the absence of LNS1-5 domains. A minor secreted isoform arises from alternative polyadenylation, which replaces the transmembrane domain with a short hydrophilic tail [1] [3].
Table 2: Post-Translational Modifications in Neurexin IIIβ
Modification | Sites/Location | Functional Consequence |
---|---|---|
O-glycosylation | Stalk region (Ser/Thr) | Regulates ligand accessibility |
Phosphorylation | Cytoplasmic tail (Tyr²⁶⁵) | Controls CASK/Mint1 scaffolding |
Proteolytic cleavage | LNS6/stalk junction | Generates soluble ectodomain fragments |
The LNS6 domain of IIIβ binds structurally diverse ligands via distinct interfaces:
Table 3: Ligand Binding Specificity of Neurexin IIIβ
Ligand | Binding Site on LNS6 | Regulatory Splicing | Affinity (K_d) |
---|---|---|---|
Neuroligin-1 | β1-β2, β6-β7 strands | Inhibited by AS4 | 120 nM (-AS4) → 1.2 µM (+AS4) |
Cerebellin-1 | β10-β11 loop | Enhanced by AS5 | 90 nM (+AS5) |
LRRTM2 | β1-β2 strands | Inhibited by AS4+AS5 | 200 nM (-AS4/-AS5) |
Heparan sulfate chains attached to the stalk region further regulate ligand access: Negatively charged sulfates electrostatically attract neuroligin-1’s basic patch, stabilizing the complex [4] [1].
Compound Names in Article:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5